molecular formula C21H25N5O2 B3024044 Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946386-00-1

Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No. B3024044
CAS RN: 946386-00-1
M. Wt: 379.5 g/mol
InChI Key: CZBPMBYXDDZUGK-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C18H26N4O2 . It has an average mass of 330.425 Da and a monoisotopic mass of 330.205566 Da .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate and its derivatives is critical in the field of medicinal chemistry. Studies have demonstrated various methods for the synthesis of similar compounds, highlighting their utility in creating intermediates for pharmaceuticals. For example, a practical synthesis method was established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of the Rho–kinase inhibitor K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Catalytic Applications

  • Derivatives of the compound have been explored for their catalytic properties in chemical reactions. For instance, aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which include similar structural features, were found to be active intermediates in asymmetric catalytic cyclopropanations (Park, Sakata, & Nishiyama, 1996).

Applications in Organic Chemistry

  • The chemical's structure lends itself to various applications in organic synthesis. For example, compounds like N-Benzyltetrahydropyrido-anellated thiophene derivatives, which bear structural resemblance, have been studied for their potential as anticholinesterases (Pietsch, Nieger, & Gütschow, 2007).

properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-12-6-11-25(13-14-26)19-16(15-22)8-9-18(24-19)17-7-4-5-10-23-17/h4-5,7-10H,6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPMBYXDDZUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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